Product packaging for Mannostatin B(Cat. No.:CAS No. 102822-66-2)

Mannostatin B

Cat. No.: B030401
CAS No.: 102822-66-2
M. Wt: 195.24 g/mol
InChI Key: ZJFKRRRXLLAUHQ-MBVGPLCDSA-N
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Description

Mannostatin B is a potent and specific inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycan processing pathway. This unique activity makes it an invaluable research tool for elucidating the role of complex glycan structures in critical biological processes. By selectively inhibiting the maturation of hybrid and complex N-glycans, this compound induces the accumulation of high-mannose type glycoproteins, allowing researchers to study the functional consequences of altered glycosylation on protein folding, stability, and cell-surface recognition events. Its primary research applications span glycobiology, oncology, and immunology, where it is used to investigate glycan-dependent mechanisms in cancer metastasis, cell-cell adhesion, and immune cell signaling. In cancer research, this compound has been instrumental in demonstrating the role of specific glycan epitopes in tumor cell invasion and metastasis. Furthermore, it serves as a critical compound for validating the therapeutic potential of mannosidase inhibition in pathological conditions driven by aberrant glycosylation. Supplied as a solid, this compound is recommended for use in cell-based assays and enzymatic studies to explore the vast functional landscape of protein glycosylation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO4S B030401 Mannostatin B CAS No. 102822-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-12(11)6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKRRRXLLAUHQ-MBVGPLCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1C(C(C(C1O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthetic Pathways Research

Producing Microorganisms and Isolation Methodologies

Mannostatin B is a bacterial metabolite ebi.ac.uk. It was discovered as part of research efforts to identify microorganism-produced inhibitors of alpha-D-mannosidase nih.govebi.ac.uk.

This compound, along with Mannostatin A, is produced by the microorganism Streptoverticillium verticillus var. quintum nih.govebi.ac.ukebi.ac.ukbikaken.or.jpcapes.gov.br. This specific variety of Streptoverticillium verticillus has been identified as the source organism for the isolation of these alpha-D-mannosidase inhibitors nih.govebi.ac.uk.

The isolation and purification of mannostatins from the culture broth of Streptoverticillium verticillus var. quintum involve several chromatographic steps. Initial purification is typically achieved through the sequential use of active carbon and Dowex resins nih.govebi.ac.ukcapes.gov.br. These techniques are employed to purify the compounds from the complex mixture of substances present in the microbial culture. The mannostatins are ultimately isolated as colorless powders nih.govebi.ac.uk.

Purification strategies for microbial enzymes and metabolites often involve initial steps like removal of cells by centrifugation or filtration, followed by concentration methods such as ammonium (B1175870) sulfate (B86663) precipitation or organic solvent extraction tarjomefa.com. Further purification commonly utilizes various chromatographic methods tarjomefa.com. While specific detailed protocols for this compound isolation highlight active carbon and Dowex resins nih.govebi.ac.ukcapes.gov.br, general purification techniques for similar microbial products can include dye-affinity chromatography, cobalt chelating Sepharose, cation-exchange chromatography, and size exclusion chromatography nih.govresearchgate.net. Hydrophobic charge induction chromatography (HCIC) and hydrophobic interaction chromatography (HIC) are also noted as purification techniques that can be used, sometimes in combination with ion exchange steps google.com.

Research on Proposed Biosynthetic Precursors and Routes

Research into the biosynthetic pathways of compounds like this compound is ongoing. While detailed precursors and the complete biosynthetic route specifically for this compound are not extensively detailed in the provided information, studies on related inhibitors and microbial metabolites offer insights into potential mechanisms. For instance, the biosynthesis of swainsonine (B1682842), another glycosidase inhibitor, has been studied, revealing a gene cluster responsible for its production in fungi sci-hub.se. This suggests that similar gene clusters may be involved in the biosynthesis of mannostatins in Streptoverticillium verticillus var. quintum.

Structurally, this compound contains a cyclopentane (B165970) ring. The synthesis of related aminocyclopentanols and carbasugars, which share structural features with mannostatins, has been explored through various chemical routes, sometimes starting from precursors like myo-inositol or D-ribonolactone rsc.orgresearchgate.net. These synthetic studies, while not directly detailing the in vivo biosynthesis in the microorganism, contribute to understanding the possible chemical transformations and building blocks that could be involved in the natural pathway.

The presence of the methylsulfinyl group in this compound suggests potential enzymatic oxidation steps from a methylthio precursor, such as Mannostatin A uga.edursc.org. Studies comparing the inhibitory activity of this compound and analogs with different substitutions at the sulfur position have been conducted to understand the role of this group in biological activity uga.edu. This comparative analysis can indirectly inform hypotheses about the biosynthetic steps leading to the methylsulfinyl modification.

Research on other bacterial metabolites and their biosynthetic pathways, such as mycosporine-like amino acids (MAAs), has revealed complex routes involving enzymes like synthases, methyltransferases, and glycosyltransferases helsinki.fi. These studies demonstrate the diverse enzymatic machinery that microorganisms utilize to produce secondary metabolites with unique structures and activities. Understanding these broader microbial biosynthetic principles aids in the investigation of the specific pathway for this compound.

Enzymatic Targets and Inhibitory Specificity

Primary Enzymatic Targets: Alpha-Mannosidases

Alpha-mannosidases are a class of enzymes that hydrolyze alpha-mannosidic linkages in various glycoconjugates. Mannostatin B is known to inhibit these enzymes. ontosight.ainih.govpharmaffiliates.comchemicalbook.com

Golgi alpha-mannosidase II (GMII), also known as mannosyl-oligosaccharide 1,3-1,6-alpha-mannosidase II (EC 3.2.1.114), is a key enzyme in the N-glycan processing pathway, acting late in the pathway. nih.govembopress.orgzfin.orgebi.ac.uk GMII is responsible for selectively cleaving alpha(1-3) and alpha(1-6) mannosyl residues from the intermediate GlcNAcMan₅GlcNAc₂. nih.govembopress.orgnih.gov this compound is a potent inhibitor of class II alpha-mannosidases, including GMII. nih.govnih.govnih.govuga.edu Inhibition of GMII by compounds like this compound can lead to the accumulation of hybrid-type protein-linked oligosaccharides. nih.gov Studies, including X-ray crystallography of Drosophila GMII in complex with this compound, have provided insights into the binding interactions. rcsb.orgpdbj.org The interaction with the backbone carbonyl of Arg876 is considered crucial for the high potency of related inhibitors like Mannostatin A, an effect enhanced by hydrophobic interactions involving the thiomethyl group. rcsb.orgresearchgate.net

Lysosomal alpha-mannosidase (LAMAN or MAN2B1) is another alpha-mannosidase that acts in the lysosome for the catabolism of N-linked carbohydrates. cusabio.comcsic.es this compound has been shown to inhibit lysosomal alpha-mannosidase. nih.gov Both human lysosomal alpha-mannosidase (hLM, MAN2B1) and human core alpha-1,6-specific mannosidase (hEpman, MAN2B2), which are structurally related members of the lysosomal mannosidase family, were significantly inhibited by class II alpha-mannosidase inhibitors, including Mannostatin A. nih.govnih.gov

Reversible and Competitive Inhibition Kinetics

This compound is characterized as a reversible and competitive inhibitor of alpha-D-mannosidase. nih.govpharmaffiliates.comchemicalbook.comnih.govnih.govuga.eduuga.edu In competitive inhibition, the inhibitor typically has structural similarity to the substrate and competes for binding to the enzyme's active site. sigmaaldrich.comsavemyexams.com Reversible inhibitors bind to enzymes through noncovalent interactions, and their effect can be reversed when the inhibitor is removed. sigmaaldrich.com The inhibition constants (Ki) for this compound have been determined in studies, indicating its affinity for the enzyme. nih.gov For instance, the Ki values for Mannostatins A and B against alpha-D-mannosidase were reported as 4.8 x 10⁻⁸ M. nih.gov

Distinctive Inhibition Characteristics Compared to Other Glycosidase Inhibitors

This compound, along with Mannostatin A, represents the first non-azasugar type inhibitors of alpha-mannosidases with an aminocyclopentitol structure. nih.govuga.eduuga.edu A distinctive feature of Mannostatin A, which is structurally similar to this compound, is the presence of a thiomethyl moiety, a feature not observed in many other glycosidase inhibitors. nih.govuga.edu This thiomethyl group has been shown to be critical for high affinity binding to GMII, interacting with a hydrophobic pocket near the active site. nih.govrcsb.orgresearchgate.netrcsb.org While many potent glycosidase inhibitors are thought to mimic oxocarbenium ion transition states, studies on Mannostatin A suggest it may better mimic a covalent linked mannosyl intermediate. nih.govrcsb.org This indicates a potentially different mode of interaction compared to inhibitors that strictly mimic the transition state. nih.gov The carbocyclic structure of mannostatins also represents a departure from common alkaloid-based glycosidase inhibitors like swainsonine (B1682842). nih.gov

Mechanistic Investigations of Enzymatic Inhibition

Molecular Mimicry of Catalytic Intermediates

The inhibitory activity of mannosidase inhibitors is often attributed to their structural similarity to transient states of the substrate during enzymatic processing. nih.gov For mannostatins, this involves mimicking high-energy intermediates formed during the cleavage of mannoside linkages.

The enzymatic hydrolysis of glycosides proceeds through a transition state with significant oxocarbenium ion character, where the pyranose ring is distorted and possesses a partial positive charge. nih.gov It has been proposed that the inhibitory action of mannosidase inhibitors can be explained by their resemblance to the mannosyl cation intermediate that is postulated to form during this process. nih.gov Molecular modeling studies have indicated that mannostatin can indeed bind in a manner that closely resembles this mannosyl cation. nih.gov However, more recent structural studies on the closely related Mannostatin A have contradicted the view that potent glycosidase inhibitors necessarily mimic an oxacarbenium ion-like transition state, suggesting a different mimicry mechanism is at play. nih.govnih.gov

Class II α-mannosidases like Golgi α-mannosidase II (GMII) utilize a retaining mechanism involving a two-stage, double-displacement reaction. nih.gov This process involves the formation of a covalent glycosyl-enzyme intermediate. nih.gov Structural and comparative analyses of Mannostatin A complexed with Drosophila GMII (dGMII) have revealed that the inhibitor's conformation more closely mimics this enzyme-linked mannosyl intermediate rather than the preceding oxacarbenium ion transition state. nih.govnih.gov Specifically, Mannostatin A was found to best mimic a covalent intermediate that adopts a ¹S₅ skew boat conformation. nih.govnih.gov Given that Mannostatin B binds to the active site in a nearly identical position to Mannostatin A, a similar mechanism of mimicking the glycosyl-enzyme intermediate is strongly implied. nih.gov

Ligand Conformational Analysis in Enzyme-Bound States

The flexibility of the mannostatin scaffold allows it to adopt a specific, energetically favorable conformation upon binding to the enzyme's active site.

Cyclopentane (B165970) rings are inherently flexible and can readily interconvert between several low-energy twist and envelope conformations. nih.govlibretexts.org Molecular dynamics simulations of the related inhibitor Mannostatin A have shown that its five-membered ring is flexible in solution. nih.govnih.gov However, when bound to the active site of dGMII, it adopts a specific ²T₁ twist envelope conformation. nih.govnih.gov X-ray crystallography studies show that this compound is positioned in the active site in the same way as Mannostatin A, indicating it adopts a similar cyclopentane ring geometry upon binding. nih.gov This specific conformation orients the inhibitor's functional groups for optimal interaction with the active site residues.

Detailed Protein-Ligand Interaction Mapping within the Active Site

The high inhibitory potency of this compound is a direct result of a network of specific interactions between the ligand and the amino acid residues lining the enzyme's active site. While sharing many interactions with its analogue Mannostatin A, it also forms unique contacts that modulate its binding affinity. nih.gov

Structural analysis of this compound bound to dGMII reveals several key interactions that anchor it within the active site. The five-membered ring of the inhibitor makes a stacking interaction with the aromatic ring of Trp95 , which forms the roof of the active site pocket. nih.gov

The substituent at the C-5 position of the cyclopentane ring resides in a hydrophobic pocket formed by Phe206 , Trp415, and Tyr727 . nih.gov The interaction with this pocket is a critical determinant of potency. In this compound, the sulfinyl group is pulled slightly away from Phe206 due to interactions with a water molecule, which may contribute to its four-fold lower potency compared to Mannostatin A. nih.gov

A crucial interaction for high-potency inhibition by this class of compounds is with Arg876 . nih.govresearchgate.net Furthermore, this compound establishes unique interactions not observed with Mannostatin A. The oxygen atom of its sulfoxide (B87167) moiety forms hydrogen bonds with the NH₂ group of Arg228 and two water molecules, which may compensate for the less optimal hydrophobic interactions. nih.gov

The table below summarizes the key interactions between this compound and the active site of Drosophila Golgi α-mannosidase II.

Amino Acid ResidueType of Interaction with this compoundSignificance
Trp95Aromatic StackingAnchors the cyclopentane ring in the active site. nih.gov
Phe206Hydrophobic InteractionForms part of a hydrophobic pocket; interaction is weaker compared to Mannostatin A. nih.gov
Tyr727Hydrophobic InteractionContributes to the hydrophobic pocket accommodating the C-5 substituent. nih.gov
Arg228Hydrogen BondingUnique interaction via the sulfoxide oxygen, compensating for other interactions. nih.gov
Arg876Interaction with backbone carbonylConsidered crucial for the high potency of mannostatin inhibitors. nih.gov

Role of the Thiomethyl Moiety in Hydrophobic Pocket Interactions

The thiomethyl group, a key structural feature of mannostatins, plays a crucial role in the high-affinity binding to class II α-mannosidases. nih.govnih.gov Its importance is highlighted by studies on analogs lacking this moiety, which exhibit significantly reduced inhibitory potency. nih.gov X-ray crystallography of Drosophila Golgi α-mannosidase II (dGMII) complexed with mannostatin A reveals that the thiomethyl group engages in specific hydrophobic interactions within the enzyme's active site. nih.gov

This functionality is positioned in a manner that allows for favorable interactions with aromatic residues. Specifically, the thiomethyl group participates in an SCH₃---Ar type hydrophobic interaction with Phenylalanine-206 (Phe206). nih.gov A similar, though slightly different, hydrophobic interaction occurs with Tyrosine-727 (Tyr727), where the methyl group is situated at the edge of the aromatic ring. nih.gov The environment surrounding the bound thiomethyl group is remarkably similar to the arrangements observed around methionine residues in protein structures. nih.govnih.gov This strategic positioning within a hydrophobic pocket, defined by key amino acid residues, significantly contributes to the stability of the enzyme-inhibitor complex and is critical for the potent inhibitory activity observed. nih.gov

Table 1: Interactions of the Thiomethyl Moiety of Mannostatin A in the Active Site of dGMII

Interacting Residue Type of Interaction Distance (Rcen)
Phenylalanine-206 Hydrophobic (SCH₃---Ar) 5.8 Å
Tyrosine-727 Hydrophobic 5.3 Å

Importance of Amine and Cis-Diol Groups in Binding

The aminocyclopentitol core of mannostatin contains functional groups that are essential for its inhibitory activity, namely the primary amine and a neighboring cis-diol. nih.gov Structure-activity relationship (SAR) studies have confirmed that the basicity of the amine and the stereochemistry of the diol are fundamental to potent inhibition. nih.gov

Crystallographic data provides a clear structural basis for their importance. The primary amine group forms multiple hydrogen bonds with key catalytic residues in the active site of dGMII. These include interactions with the catalytic acid residues Aspartate-204 (Asp204) and Aspartate-341 (Asp341), as well as with Tyrosine-269 (Tyr269). nih.gov

Simultaneously, the 3,4-cis-diol group plays a critical role by directly coordinating with a catalytic zinc ion present in the active site. nih.gov This interaction mimics the binding of the terminal mannose unit of the natural substrate. researchgate.net The 2-hydroxyl group also contributes to binding by forming hydrogen bonds with Aspartate-472 (Asp472) and Tyrosine-727 (Tyr727). nih.gov These multiple points of contact firmly anchor the inhibitor within the catalytic center, explaining the necessity of these groups for effective enzyme inhibition. nih.gov

Involvement of Metal Ions in Catalytic Site Interactions (e.g., Zinc)

A catalytic zinc ion (Zn²⁺) is a critical component of the active site of Golgi α-mannosidase II and is directly involved in the binding of mannostatin inhibitors. nih.govresearchgate.net The inhibitor's cis-diol group chelates the Zn²⁺ ion, a key interaction that contributes significantly to the binding affinity. nih.gov In the enzyme-inhibitor complex, the zinc ion exhibits a T₆ coordination geometry. nih.gov Four of the coordination sites are occupied by amino acid residues of the enzyme (Histidine-90, Aspartate-92, Aspartate-204, and Histidine-471). researchgate.net The remaining positions are taken by the oxygen atoms of the inhibitor's cis-diol, mimicking the way the natural mannose substrate binds. nih.govresearchgate.net

This coordination to the zinc ion is a characteristic feature of many potent inhibitors of this enzyme, underscoring its importance in the catalytic mechanism. researchgate.net The interaction with the metal ion not only serves as a strong binding anchor but also correctly orients the inhibitor within the active site to interact with other key residues. nih.gov

Table 2: Key Interactions of Mannostatin A Functional Groups in the dGMII Active Site

Mannostatin Group Interacting Enzyme Component Type of Interaction
Primary Amine Asp204, Asp341, Tyr269 Hydrogen Bonds
3,4-cis-Diol Zn²⁺ Ion Metal Coordination
2-Hydroxyl Asp472, Tyr727 Hydrogen Bonds

Implications for Glycosidic Bond Cleavage Mechanism

The study of how mannostatin binds to α-mannosidase II has significant implications for understanding the enzyme's catalytic mechanism for glycosidic bond cleavage. nih.govnih.gov For a long time, it was widely held that the most potent glycosidase inhibitors must act as transition-state mimics, resembling the fleeting, high-energy oxacarbenium ion intermediate formed during the cleavage reaction. nih.gov

However, structural analysis of the dGMII-mannostatin A complex challenges this view. nih.govnih.gov When the conformation of the bound inhibitor was compared to computational models of the reaction pathway, it was found that mannostatin A does not closely resemble the oxacarbenium ion transition state. Instead, it more effectively mimics a covalently linked mannosyl-enzyme intermediate, which is proposed to adopt a ¹S₅ skew boat conformation. nih.govnih.gov

This finding suggests that potent inhibition can be achieved by targeting and stabilizing a different state in the catalytic cycle than the transition state. nih.gov The thiomethyl group, critical for high affinity, superimposes well with the C-6 hydroxyl of this proposed covalent intermediate, allowing it to make additional favorable interactions that the natural substrate cannot. nih.govnih.gov This insight that a powerful inhibitor mimics a covalent intermediate rather than the transition state provides a new perspective on the mechanism of glycosidic bond cleavage and opens new avenues for the rational design of next-generation glycosidase inhibitors. nih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies for Mannostatin B and its Stereoisomers

The total synthesis of this compound and its stereoisomers has been a significant challenge for organic chemists, leading to the development of several elegant and efficient synthetic strategies. These methodologies often focus on the stereocontrolled construction of the highly functionalized cyclopentane (B165970) core.

A notable strategy for the synthesis of mannostatin A, a closely related compound, and its derivatives, which provides a blueprint for this compound synthesis, utilizes myo-inositol as a chiral starting material. This approach leverages the inherent stereochemistry of the starting material to establish the multiple stereocenters of the target molecule. Key steps in this synthetic pathway include an aldol condensation of nitromethane with a dialdehyde derived from myo-inositol. Another critical transformation is the selective protection of hydroxyl groups, for instance, using an R-(-)-O-acetyl-mandelyl group, to enable regioselective manipulations of the cyclopentane ring. While this method has been successfully applied to mannostatin A and its analogues, the adaptation for the specific stereochemistry of this compound requires careful selection of reagents and reaction conditions.

Enantiodivergent synthesis provides a powerful approach to access both enantiomers of a target molecule and its diastereomers from a single chiral precursor. Such strategies have been instrumental in exploring the SAR of mannostatin analogues. For instance, an enantiodivergent synthesis of mannostatin A analogues, including 2-epimannostatin A and its enantiomer, has been developed starting from (S)-4-((tert-butyldimethylsilyl)oxy)-2-cyclopentenone nih.govacs.org. This strategy allows for a totally stereospecific synthesis of various stereoisomers, which is invaluable for probing the stereochemical requirements for enzyme inhibition nih.govacs.org. The insights gained from these studies on mannostatin A analogues are directly applicable to the design and synthesis of this compound stereoisomers, facilitating a deeper understanding of their interactions with target enzymes. One of the synthesized enantiomers demonstrated inhibitory activity against almond beta-glucosidase, highlighting its potential as a topographical analogue of beta-D-glucopyranoside nih.govacs.org.

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of analogues and derivatives of this compound are driven by the need to elucidate the specific contributions of its various functional groups to its inhibitory activity and selectivity. By systematically modifying the structure of this compound, researchers can map the pharmacophore and identify key interactions with the enzyme's active site.

The substituent at the C-5 position of the cyclopentane ring has been identified as a critical determinant of the inhibitory potency of mannostatin analogues. SAR studies have revealed that both the nature and the stereochemistry of this substituent significantly influence binding affinity for target mannosidases nih.gov.

Research has shown that the configuration of the substituent at C-5 is crucial for high-affinity binding, with the upward configuration being the active one nih.gov. A nearly 7500-fold difference in inhibitory potency has been observed between an unsubstituted analogue and mannostatin A, underscoring the importance of the C-5 substituent nih.gov. This dramatic difference arises from variations in interactions within the active site, including changes in hydration, the formation of hydrogen bonds, and apolar contacts nih.gov. For instance, analogues with a hydroxyl group at C-5 showed a ~300-fold increase in potency when the hydroxyl group was in the correct epimeric configuration to allow for a water-mediated interaction with a key arginine residue in the enzyme's active site nih.gov.

To further probe the role of the C-5 substituent, analogues with deoxy, hydroxy, epi-hydroxy, and methoxy groups have been synthesized and their inhibitory activities evaluated against Drosophila Golgi mannosidase II (dGMII) nih.gov.

CompoundC-5 SubstituentIC₅₀ (µM) for dGMII
Mannostatin A -SCH₃0.002
This compound -S(O)CH₃0.012
Analogue 3 -H15
Analogue 4a -OH (up)0.05
Analogue 4b -OH (down)14
Analogue 5 -OCH₃0.02

This table presents a selection of Mannostatin A analogues and their inhibitory activity against Drosophila Golgi mannosidase II, highlighting the impact of the C-5 substituent.

The synthesis of hydroxymethyl analogues of mannostatin has been pursued to explore the effects of extending the carbon chain at the C-5 position. A stereoselective synthesis of four hydroxymethyl analogues of mannostatin A has been achieved starting from L-ribose rsc.org. A key step in this synthesis is the ring-opening of an aziridine intermediate with sodium methanethiolate rsc.orgrsc.org.

These synthesized analogues were evaluated as inhibitors of three different GH38 α-mannosidases: Golgi α-mannosidase IIb (GMIIb) and lysosomal α-mannosidase II (LManII) from Drosophila melanogaster, and Jack bean α-mannosidase (JBMan) rsc.orgrsc.org. The results indicated that the presence of hydroxymethyl or alkoxy groups did not lead to an increase in inhibitory activity or selectivity towards the GMIIb enzyme rsc.org.

CompoundEnzymeIC₅₀ (µM)
Analogue 3a GMIIb43
LManII400
JBMan>4000
Analogue 3b GMIIb20
LManII140
JBMan>4000
Analogue 4 GMIIb3
LManII30
JBMan10

This table shows the inhibitory activity (IC₅₀ values) of synthesized hydroxymethyl analogues of mannostatin A against three different GH38 α-mannosidases. rsc.orgrsc.org

Elucidation of Key Structural Determinants for Enzyme Specificity and Potency

The specificity and potency of this compound as a glycosidase inhibitor are determined by a combination of its structural features, which allow it to bind tightly and selectively to the active site of target enzymes. SAR studies, complemented by X-ray crystallography and molecular modeling, have provided valuable insights into these key structural determinants nih.gov.

The primary amine and the neighboring cis-diols are essential for inhibitory activity nih.gov. X-ray crystal structures of mannostatin A in complex with Drosophila Golgi α-mannosidase II have shown that the amine group forms crucial hydrogen bonds with catalytic aspartate residues in the active site nih.gov. The cis-diols also participate in important interactions with the enzyme nih.gov.

The thiomethyl group of mannostatin A, and by extension the sulfinylmethyl group of this compound, is another critical feature that is not commonly found in other glycosidase inhibitors nih.gov. This moiety is predicted to make favorable hydrophobic interactions with arginine and tyrosine residues in the active site, contributing significantly to its high inhibitory activity nih.gov. Molecular docking studies suggest that mannostatin can bind to Golgi α-mannosidase II in a manner similar to the known inhibitor swainsonine (B1682842) nih.gov. However, the flexibility of the five-membered ring of mannostatin allows for additional low-energy binding modes, which may be relevant for the activity of certain analogues nih.gov.

Contribution of the 4-Aminocyclopentane-1,2,3-triol Structure

The 4-aminocyclopentane-1,2,3-triol core is a fundamental pharmacophore essential for the inhibitory activity of this compound. This moiety provides the necessary scaffold for critical interactions within the active site of target enzymes like Golgi α-mannosidase II. nih.gov

Research has highlighted that the basicity of the primary amine and the specific arrangement of the neighboring cis-diol are crucial for potent inhibition. nih.gov The amine and diol functionalities are positioned to interact directly with key residues in the enzyme's active site. nih.gov For instance, N-acetylation of the primary amine in the related Mannostatin A results in a complete loss of inhibitory activity, underscoring the essential role of the unmodified amino group. nih.gov However, other modifications to the amine group, such as N-benzylation, have been shown to have only marginal effects on the inhibitory potency of mannostatin itself. nih.govnih.gov

The importance of the entire aminocyclopentitol structure is further demonstrated by comparing the activity of mannostatins to analogues lacking parts of the core functionality. These studies confirm that the aminocyclopentitol scaffold correctly positions the key interacting groups—the amine and the hydroxyls—to mimic the natural substrate binding, leading to effective enzyme inhibition. nih.gov

Role of the Sulfinyl Functionality

The substituent at the C-5 position of the cyclopentane ring plays a critical role in modulating the inhibitory potency. This compound possesses a methylsulfinyl group at this position, which distinguishes it from Mannostatin A (a methylthioether). This oxidation state significantly influences binding affinity. nih.gov

Direct comparison shows that Mannostatin A is a more potent inhibitor of Drosophila Golgi α-mannosidase II (dGMII) than this compound. nih.gov The less potent nature of this compound is attributed to the interactions of its sulfinyl group. In the enzyme's active site, the sulfinyl group of this compound appears to interact with a water molecule, which pulls the methyl group away from a favorable hydrophobic interaction with the residue Phe206, thereby reducing its binding affinity. nih.gov

The significance of having a substituent at this position is starkly illustrated by the analogue 1-deoxyaminocyclopentitetrol, which completely lacks the C-5 side chain. This compound is a very poor inhibitor, demonstrating that the side chain is critical for high-affinity binding. nih.gov The nearly 7500-fold difference in inhibitory potency between Mannostatin A and the unsubstituted 1-deoxyaminocyclopentitetrol is attributed to the interactions made by the C-5 substituent. nih.gov Studies on other analogues have shown that replacing the methylthio group of Mannostatin A with a methoxyl group can enhance activity, suggesting the importance of the methyl group's placement rather than the sulfur atom itself for certain interactions. nih.gov

Table 1: Inhibitory Activity of this compound and Related Analogues against Drosophila Golgi α-mannosidase II (dGMII)
CompoundC-5 SubstituentInhibition Constant (Kᵢ) in µM
Mannostatin A-S-CH₃0.008 nih.gov
This compound-S(O)-CH₃0.12 nih.gov
1-Deoxyaminocyclopentitetrol-H60 nih.gov

Significance of Stereochemical Configurations

Stereochemistry is a critical determinant of the biological activity of enzyme inhibitors, as the precise three-dimensional arrangement of functional groups dictates the effectiveness of the interaction with the enzyme's active site. mdpi.com For mannostatins, the specific stereochemical configuration of the 4-aminocyclopentane-1,2,3-triol core is vital for its function.

Potent glycosidase inhibitors are often designed to mimic the oxacarbenium ion-like transition state of the glycosidic bond cleavage reaction. nih.gov The five-membered ring of mannostatin is flexible, but when bound to Golgi α-mannosidase II, Mannostatin A adopts a specific ²T₁ twist envelope conformation. nih.gov This bound conformation is not the most populated in solution but is crucial for effective binding. It is believed that Mannostatin A best mimics the covalent mannosyl-enzyme intermediate, which adopts a ¹S₅ skew boat conformation. nih.gov

The specific stereochemistry ensures that the hydroxyl and amino groups are oriented correctly to engage with essential residues in the enzyme's active site, leading to potent inhibition. Any deviation from the natural stereochemical configuration would likely result in a significant loss of activity due to suboptimal interactions with the target enzyme. mdpi.com The sulfinyl group of this compound also introduces an additional stereocenter at the sulfur atom, which can further influence the precise positioning and interaction of the molecule within the enzyme's active site.

Biological and Cellular Research Applications

Modulation of N-Glycan Processing and Glycoprotein (B1211001) Glycosylation Pathways

N-linked glycosylation is a crucial post-translational modification for many proteins, including enzymes, receptors, secreted proteins, and viral antigens. uga.edu This process begins in the endoplasmic reticulum (ER) with the transfer of a large precursor oligosaccharide (Glc3Man9GlcNAc2) to nascent polypeptide chains. nih.govbiorxiv.org Subsequent trimming and modification steps occur in the ER and Golgi apparatus, catalyzed by a series of glucosidases and mannosidases, leading to the formation of diverse N-glycan structures, including high-mannose, hybrid, and complex types. nih.gov

Mannostatin B exerts its effect by inhibiting specific alpha-mannosidases involved in these processing steps. It is known to be a potent competitive inhibitor of Golgi alpha-mannosidase II (GMII), an enzyme acting late in the N-glycan processing pathway. nih.govnih.govresearchgate.net GMII is responsible for cleaving alpha(1-3) and alpha(1-6) mannosyl residues from GlcNAcMan5GlcNAc2, a crucial step before the addition of terminal sugars that form complex glycans. nih.gov this compound has also been shown to inhibit lysosomal alpha-mannosidases. nih.govnih.gov

Accumulation of High-Mannose and Hybrid-Type Oligosaccharides

Inhibition of Golgi alpha-mannosidase II by compounds like this compound disrupts the normal progression of N-glycan processing towards complex structures. nih.govnih.gov This blockage leads to the accumulation of earlier intermediates in the pathway. Research has shown that Mannostatin A, a closely related compound with similar inhibitory activity on GMII, causes the accumulation of hybrid-type protein-linked oligosaccharides in cultured cells. ebi.ac.uknih.govnih.gov This is consistent with the inhibition of GMII, which processes hybrid and complex glycans. While the search results primarily highlight Mannostatin A's effect on hybrid glycan accumulation, the shared mechanism of GMII inhibition suggests a similar outcome for this compound. The accumulation of high-mannose structures can also occur when earlier mannosidases are inhibited, although this compound's primary target appears to be GMII. nih.govresearchgate.net

Investigating Glycosylation-Dependent Cellular Processes

By specifically inhibiting alpha-mannosidases and altering N-glycan structures, this compound serves as a valuable tool to investigate the roles of glycosylation in various cellular processes. ontosight.ai

Impact on Cell-Cell Recognition and Adhesion Events

Cell surface oligosaccharides play significant roles in biological recognition, including cell adhesion events. ontosight.aiuga.edu Changes in glycosylation patterns, particularly on cell surface glycoproteins, can influence cell-cell interactions and adhesion. ontosight.aiuga.edu Aberrant glycosylation is frequently observed in transformed cells and is implicated in altered cell-cell adhesion and increased metastatic potential. sci-hub.seplos.org By inhibiting GMII, this compound can modify the cell surface glycome, providing a means to study how these altered glycosylation profiles impact cell-cell recognition and adhesion processes. uga.eduplos.org Studies with Mannostatin A have demonstrated its ability to inhibit the invasion of melanoma cells, a process heavily reliant on cell adhesion and migration. ebi.ac.ukresearchgate.net

Influence on Immune Responses and Viral Infections

N-linked glycans contribute to immune responses and are involved in viral infections. ontosight.aiuga.edunih.gov Glycosylation of viral glycoproteins is crucial for various stages of the viral lifecycle, including protein folding, trafficking, fusion, and evasion of host immunity. biorxiv.org Inhibitors of glycosidases, including alpha-mannosidase inhibitors, have been explored for their potential to interfere with viral lifecycles. researchgate.netcore.ac.ukmdpi.com By altering the glycosylation of host or viral proteins, this compound can be used to investigate the role of specific glycan structures in modulating immune cell interactions or the susceptibility of cells to viral entry and replication. ontosight.aiuga.eduresearchgate.net

Alterations in Protein Folding and Intracellular Transport

N-linked glycosylation plays a critical role in protein folding and quality control in the ER. biorxiv.orgresearchgate.net Glycan structures can influence the efficiency of protein folding and the subsequent transport of proteins through the secretory pathway. uga.edunih.govsemanticscholar.org Inhibition of mannosidases can lead to the accumulation of misfolded glycoproteins or alter their trafficking. uga.eduresearchgate.net this compound, by inhibiting GMII, can affect the processing of N-glycans, potentially impacting the folding and intracellular transport of glycoproteins. uga.eduresearchgate.netnih.govsemanticscholar.org Research using Mannostatin A has shown that complete inhibition of N-glycan maturation can alter the intracellular localization of certain proteins. researchgate.net

Research in Models of Aberrant Glycosylation and Disease

Aberrant glycosylation is a hallmark of various diseases, including certain types of cancer and congenital disorders of glycosylation. ontosight.aisci-hub.seoncotarget.com Changes in glycosylation patterns are associated with disease progression and can affect the behavior of diseased cells. ontosight.aisci-hub.seplos.org this compound, as an inhibitor of enzymes involved in glycosylation, is a valuable tool for studying the consequences of aberrant glycosylation in disease models. ontosight.ai By using this compound to induce specific changes in glycosylation, researchers can investigate the functional impact of these alterations on disease-related processes, such as tumor progression, metastasis, and immune dysfunction. ebi.ac.ukontosight.aisci-hub.seplos.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound4337827
Mannostatin A191195
Swainsonine (B1682842)441731
1-deoxymannojirimycin3081509
1-deoxynojirimycin15532
Castanospermine440717
GlcNAcMan5GlcNAc244134441
Glc3Man9GlcNAc2123806
Man9GlcNAc2644165
Man5GlcNAc2191536

Interactive Data Tables

Based on the information found, here is a potential data table focusing on the inhibitory activity of this compound and related compounds on alpha-mannosidases.

InhibitorTarget EnzymeInhibition TypeKi or IC50 ValueReference
This compoundalpha-D-MannosidaseCompetitive4.8 x 10-8 M (with Mannostatin A) nih.gov
Mannostatin ARat epididymal alpha-mannosidaseCompetitivePotent nih.gov
Mannostatin AJack bean alpha-mannosidaseCompetitive~70 nM nih.gov
Mannostatin AMung bean alpha-mannosidaseCompetitive~450 nM nih.gov
Mannostatin ARat liver lysosomal alpha-mannosidaseCompetitive~160 nM nih.gov
Mannostatin AGlycoprotein-processing enzyme mannosidase IICompetitive~10-15 nM (p-nitrophenyl alpha-D-mannopyranoside), ~90 nM ([3H]mannose-labeled GlcNAc-Man5GlcNAc) nih.gov
SwainsonineGolgi alpha-mannosidase IIInhibitorNot specified nih.gov
SwainsonineLysosomal alpha-mannosidaseInhibitorNot specified uga.edu

Note: The Ki value for this compound is provided alongside Mannostatin A in the cited source. nih.gov

This table summarizes some of the reported inhibitory activities, highlighting this compound's competitive inhibition of alpha-D-mannosidase and providing context with data for the related Mannostatin A against various mannosidases.

Studies on Oncogene-Induced Changes in Cell Surface Oligosaccharides

Oncogenic transformation can lead to alterations in cell surface oligosaccharide structures, influencing cell adhesion characteristics and contributing to the metastatic phenotype of malignant cells. uga.edu Inhibitors of alpha-mannosidases that act late in the N-glycan processing pathway, such as this compound, provide a means to investigate and potentially block these oncogene-induced changes. uga.edutandfonline.comnih.gov

Golgi alpha-mannosidase II (GMII) is a key enzyme in the late stage of N-glycan processing, selectively cleaving α(1-3) and α(1-6) mannosyl residues. nih.govresearchgate.net Inhibition of GMII can block the processing of N-glycans, thereby altering the cell surface oligosaccharide repertoire. nih.govresearchgate.net Mannostatin A, a related mannosidase inhibitor, has been shown to effectively block GMII activity, leading to the accumulation of hybrid-type protein-linked oligosaccharides. nih.gov This inhibition is thought to prevent the formation of altered structures that serve as acceptors for oligosaccharide branching, a characteristic of transformed cells. uga.edu Studies involving mannosidase inhibitors like this compound contribute to understanding the link between oncogene activation, altered glycosylation, and changes in cell surface properties. uga.edutandfonline.com

Inhibition of Tumor Cell Invasion and Metastasis in Preclinical Models (e.g., mouse melanoma)

Aberrant glycosylation patterns on the surface of cancer cells are known to play a role in tumor progression, including invasion and metastasis. uga.edu Mannosidase inhibitors have been investigated for their potential to interfere with these processes. Mannostatin A, a specific Golgi α-mannosidase II inhibitor, has demonstrated the ability to inhibit the chemotactic invasion of mouse B16/F10 melanoma cells in in vitro assays, such as the Boyden chamber assay. researchgate.net It also inhibited the in vitro invasion of K-ras-NIH3T3 cells. researchgate.net Importantly, this inhibition of invasion occurred at concentrations that did not inhibit cell growth. researchgate.net

Furthermore, Mannostatin A treatment of B16/F10 cells showed decreased metastatic activity in vivo in C57Bl/6 mice. researchgate.net This suggests that targeting mannosidase activity can impact the metastatic potential of tumor cells in preclinical models. Mouse models, including syngeneic models like the B16 melanoma model, are valuable tools for studying tumor progression and metastasis and for preclinical drug testing. embopress.orgnih.govnih.gov

Research in Models of Congenital Disorders of Glycosylation

Congenital Disorders of Glycosylation (CDGs) are a group of genetic metabolic diseases characterized by impaired protein and lipid glycosylation. plos.orgnih.govresearchgate.net These disorders result from defects in glycan synthesis or their attachment to proteins or lipids, leading to a wide range of clinical phenotypes. plos.orgnih.govresearchgate.net

While the direct use of this compound as a therapeutic for CDGs is not widely reported in the provided search results, research into mannosidases and their inhibitors is relevant to understanding the molecular basis of certain CDGs. For instance, mutations in MAN1B1, which encodes an alpha-1,2-mannosidase, have been linked to a type of CDG (MAN1B1-CDG). plos.org Similarly, mutations in MAN2B2, encoding a core α-1,6-specific mannosidase, cause MAN2B2-CDG, a rare lysosomal storage disorder. nih.govnih.gov Studies on the inhibition of mannosidases, including those utilizing compounds like this compound, contribute to the broader understanding of glycosylation pathways and the consequences of their disruption, which is fundamental to CDG research. ontosight.aitandfonline.comnih.gov Research in CDG models often focuses on identifying the underlying genetic defects and understanding the resulting glycosylation abnormalities. plos.orgnih.govfrontiersin.org

Utility in Glycan Engineering for Recombinant Protein Production

Glycan engineering is a critical aspect of producing recombinant proteins, particularly biopharmaceuticals, as glycosylation can significantly impact their pharmacokinetic properties, folding, stability, and efficacy. researchgate.netjmb.or.krnih.govmdpi.commdpi.com Mannosidase inhibitors like this compound can be valuable tools in glycan engineering strategies to modulate the glycosylation profile of recombinant proteins produced in various host systems. nih.govmdpi.com

Inhibition of specific mannosidases, such as ER alpha-mannosidase II or Golgi alpha-mannosidase I and II, can lead to the accumulation of high-mannose glycans. nih.govmdpi.com High-mannose glycans are often desirable for certain therapeutic applications, such as improving the targeting of lysosomal enzymes to macrophages via mannose receptors. jmb.or.krmdpi.com

Studies have explored the use of mannosidase inhibitors, including kifunensine (B1673639) and swainsonine, in host systems like plant cell cultures (e.g., rice cells and Nicotiana benthamiana) to increase the proportion of high-mannose glycans on recombinant proteins. nih.govmdpi.com This approach can also help eliminate host-specific glycan variants that might be immunogenic in humans. nih.govmdpi.com While the provided results specifically mention kifunensine and swainsonine in the context of glycan engineering for recombinant protein production, the known activity of this compound as a mannosidase inhibitor suggests its potential utility in similar glycan engineering strategies, particularly those aiming to manipulate mannose trimming during N-glycan processing. ontosight.ainih.govmdpi.com

Interactive Data Table: Effects of Mannosidase Inhibitors on Glycan Profiles (Based on Mannostatin A/Kifunensine/Swainsonine research as examples)

Inhibitor(s)Target Enzyme(s)Host SystemEffect on Glycan ProfileRelevant ApplicationSource
Mannostatin AGolgi α-mannosidase IIMouse B16/F10 melanoma cellsInhibited invasion/metastasis (in preclinical models)Research on tumor cell invasion/metastasis researchgate.net
KifunensineER α-mannosidase IRice cell culturesSignificantly increased Man7/8/9 glycansGlycan engineering for recombinant protein production nih.gov
SwainsonineGolgi α-mannosidase IIRice cell culturesIncreased hybrid type glycans, suppressed complex/paucimannoseGlycan engineering for recombinant protein production nih.gov
Kifunensine + SwainsonineER/Golgi α-mannosidasesRice cell culturesMore effectively enhanced Man7/8/9 glycans (synergistic)Glycan engineering for recombinant protein production nih.gov
KifunensineER α-mannosidase INicotiana benthamianaProduction of exclusively high-mannose recombinant proteinsGlycan engineering for recombinant protein production mdpi.com

Advanced Research Methodologies and Computational Studies

X-ray Crystallography for Enzyme-Inhibitor Complex Structural Elucidation

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of molecules, including complex arrangements of enzymes bound to their inhibitors. nih.gov This methodology provides high-resolution insights into the precise interactions that govern molecular recognition and inhibition. In the study of mannostatins, X-ray crystallography has been instrumental in visualizing how these inhibitors occupy the active site of their target enzymes, primarily α-mannosidases.

While a specific crystal structure of Mannostatin B in a complex is not detailed in the provided research, extensive analysis has been conducted on its close analog, Mannostatin A, in complex with Drosophila Golgi α-mannosidase II (dGMII). nih.gov These studies reveal that the five-membered aminocyclopentitol ring of the inhibitor binds in the active site, acting as a mimic of the mannosyl intermediate formed during the enzymatic reaction. nih.gov The inhibitor's ring adopts a specific twist envelope conformation that allows it to stack against key aromatic residues, such as Tryptophan 95 in dGMII. nih.gov

Key interactions observed in the Mannostatin A-dGMII complex, which are foundational for understanding this compound's binding, include the coordination of the inhibitor's hydroxyl groups with a catalytic zinc ion in the enzyme's active site. nih.govresearchgate.net The structural data also highlight the importance of the thiomethyl group in Mannostatin A for creating favorable hydrophobic interactions, which accounts for its higher potency compared to this compound, which possesses a sulfoxide (B87167) group. nih.govresearchgate.net Such crystallographic analyses are fundamental for elucidating the structural basis of inhibition and guiding the design of new, more potent inhibitors. researchgate.net

Molecular Dynamics Simulations to Understand Ligand Flexibility and Binding

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. pharmacologycanada.org This technique provides a dynamic view of how a ligand like this compound interacts with its target enzyme, revealing information about its flexibility, binding modes, and the conformational changes that occur upon binding. pharmacologycanada.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. sigmaaldrich.com It provides data on the connectivity and spatial arrangement of atoms within a molecule. For compounds like this compound, NMR is crucial for analyzing the conformation of its flexible cyclopentane (B165970) ring system. nih.gov

The initial structure determination of both Mannostatin A and this compound relied on techniques including NMR spectroscopy and X-ray diffraction. sigmaaldrich.com In more detailed conformational analyses, various NMR experiments can be employed. For example, Nuclear Overhauser Effect (NOE) measurements can provide information about the through-space proximity of protons, helping to define the three-dimensional shape of the molecule. nih.gov Additionally, scalar coupling constants (J-couplings) can be used to determine dihedral angles, further refining the conformational model of the five-membered ring. While detailed NMR conformational studies specifically on this compound are not extensively reported, the principles of these analyses are well-established for similar carbohydrate-mimicking structures and are essential for understanding how the molecule's preferred shape in solution relates to its bound conformation in an enzyme active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that correlate with inhibitory potency, QSAR models can be used to predict the activity of novel, unsynthesized molecules and guide the design of improved inhibitors.

While a specific, predictive QSAR model for this compound has not been detailed, structure-activity relationship (SAR) studies have been performed on a series of mannostatin analogues. nih.govnih.gov These studies form the foundation for any future QSAR model. For example, it has been established that the core 4-aminocyclopentane-1,2,3-triol structure is critical for interaction with the target enzyme. nih.gov Furthermore, modifications to the functional groups have significant effects on potency. The difference in activity between Mannostatin A (thiomethyl group) and this compound (sulfoxide group) is a key SAR finding. nih.gov Research on other analogues has shown that while modifications to the amino group have marginal effects, altering other positions can lead to significantly improved inhibitors. nih.gov These empirical findings could be translated into molecular descriptors (such as steric, electronic, and hydrophobic parameters) to build a QSAR model for the predictive design of new α-mannosidase inhibitors. nih.gov

In Vitro Enzymatic Assays for Inhibition Constant Determination

In vitro enzymatic assays are the primary method for quantifying the potency of an inhibitor against its target enzyme. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The Kᵢ value is a measure of the inhibitor's binding affinity, with a lower Kᵢ indicating a more potent inhibitor. pharmacologycanada.org

This compound has been evaluated as a reversible, competitive inhibitor of class II α-mannosidases. nih.gov In a key study using Drosophila Golgi α-mannosidase II (dGMII), the inhibitory potency of this compound was directly compared to that of Mannostatin A. The results, determined from Dixon plots of the enzyme kinetics data, demonstrated that this compound is a less potent inhibitor than Mannostatin A. nih.gov The inhibition constants from this study are presented in the table below. Such assays are critical for comparing the efficacy of different inhibitors and understanding the biochemical consequences of structural modifications.

Inhibition Constants (Kᵢ) for Mannostatins Against Drosophila Golgi α-mannosidase II nih.gov
CompoundInhibition Constant (Kᵢ)
Mannostatin A140 nM
This compound4.4 µM

Future Directions and Emerging Research Avenues for Mannostatin B

Development of Next-Generation Mannostatin Analogs with Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of novel Mannostatin B analogs. While this compound is a potent inhibitor of certain mannosidases, the development of derivatives with improved inhibitory activity and greater selectivity for specific enzyme isoforms is a critical goal. Mannostatin A, a closely related compound, is a more potent inhibitor of Golgi α-mannosidase II than this compound, highlighting that subtle structural modifications can significantly impact efficacy. nih.gov

Key to the inhibitory function of these compounds is their aminocyclopentitol structure. nih.gov Research has demonstrated that modifications to various functional groups on this core structure can dramatically alter binding affinity. For instance, the thiomethyl group of Mannostatin A is known to make important interactions within the enzyme's active site, contributing to its higher potency compared to analogs lacking this feature. nih.gov Future synthetic efforts will likely explore a range of substitutions at this and other positions to optimize interactions with the target enzyme. The goal is to create analogs that not only exhibit higher potency but also discriminate more effectively between closely related enzymes, such as Golgi α-mannosidase II and lysosomal α-mannosidase, to minimize potential off-target effects. nih.govnih.gov

The synthesis of hydroxymethyl analogues of Mannostatin A has already demonstrated that it is possible to achieve inhibitory activity in the low micromolar range while maintaining selectivity. nih.gov By systematically altering the stereochemistry and the nature of substituents on the cyclopentane (B165970) ring, researchers can probe the structure-activity relationships that govern inhibitor binding. rsc.org This approach will be instrumental in developing next-generation inhibitors with precisely tailored pharmacological profiles.

Table 1: Comparative Inhibitory Activity of Mannostatin Analogs
CompoundKey Structural FeatureRelative PotencyPrimary Target
Mannostatin AContains thiomethyl etherHighGolgi α-mannosidase II
This compoundDiastereomer of Mannostatin AModerateGolgi α-mannosidase II
1-DeoxyaminocyclopentitetrolLacks thiomethyl etherVery LowGolgi α-mannosidase II
Hydroxymethyl analogsAddition of a hydroxymethyl groupModerate to HighGolgi α-mannosidase II

Exploration of Broader Enzymatic and Cellular Targets

The known inhibitory profile of the mannostatins is centered on their potent activity against Golgi α-mannosidase II and lysosomal α-mannosidases. chem.sk However, the full spectrum of their enzymatic and cellular targets has not been exhaustively mapped. Future research will likely broaden the scope of inquiry to identify other enzymes and cellular pathways that may be modulated by this compound and its analogs.

Initial studies have shown that Mannostatin A is inactive against several other glycosidases, including α- and β-glucosidase, galactosidase, and β-mannosidase, which provides a preliminary indication of its specificity. chem.sk This existing knowledge can guide the search for novel targets by focusing on other mannosidases or enzymes with structurally similar active sites. The inhibition of glycoprotein (B1211001) processing, as demonstrated in studies with influenza virus-infected cells, underscores the potential for mannostatins to impact viral replication and other cellular processes that are dependent on N-glycan maturation. chem.sk

A systematic screening of this compound against a wider panel of glycosidases and other carbohydrate-processing enzymes could reveal unexpected inhibitory activities. Such studies would not only expand our understanding of this compound's biological effects but could also open up new therapeutic avenues. Furthermore, identifying the full range of targets is crucial for predicting potential off-target effects and for developing more selective inhibitors.

Integration with High-Throughput Glycomics and Proteomics Methodologies

The advent of high-throughput technologies in glycomics and proteomics offers powerful new tools for investigating the biological effects of compounds like this compound. nih.govnih.gov These methodologies allow for the large-scale analysis of the glycome (the complete set of glycans) and the proteome (the complete set of proteins) in a cell or organism. nih.gov By treating cells or tissues with this compound and then analyzing the resulting changes in the glycome and proteome, researchers can gain a comprehensive, systems-level understanding of its mechanism of action.

High-throughput glycomic analysis, for instance, can precisely map the alterations in N-glycan structures that occur upon inhibition of Golgi α-mannosidase II. nih.govnih.gov This would provide a detailed picture of the downstream consequences of enzyme inhibition and could help to identify biomarkers of drug activity. Similarly, proteomic approaches can be used to identify proteins whose expression or post-translational modifications are altered in response to this compound treatment. This could reveal novel cellular pathways that are affected by the inhibitor and may point to new therapeutic applications.

The integration of these "omics" technologies with traditional biochemical and cell-based assays will provide a more holistic view of this compound's biological activity. High-throughput screening methods, such as affinity selection-mass spectrometry, could also be employed to rapidly screen for new protein targets of this compound and its analogs from complex biological samples. nih.gov

Computational Chemistry and Artificial Intelligence in Inhibitor Design

Computational chemistry and artificial intelligence (AI) are poised to revolutionize the design of new enzyme inhibitors. nih.govresearchgate.net Molecular modeling techniques, such as docking studies and molecular dynamics simulations, have already been used to understand how mannostatin and its analogs bind to the active site of Golgi α-mannosidase II. chem.sknih.govnih.gov These studies have provided valuable insights into the key interactions that determine inhibitory potency and have helped to rationalize the structure-activity relationships observed experimentally. nih.gov

In the future, these computational approaches will be used not only to analyze existing inhibitors but also to proactively design new ones. In silico screening of virtual compound libraries can identify novel molecular scaffolds that are predicted to bind to the target enzyme. rsc.org Furthermore, the application of AI and machine learning algorithms, such as quantitative structure-activity relationship (QSAR) analysis, can accelerate the drug discovery process. nih.gov These methods use existing data on the chemical structures and biological activities of a set of compounds to build predictive models. nih.govnih.gov These models can then be used to predict the inhibitory activity of new, untested compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Q & A

Basic Research Questions

Q. How should researchers formulate testable hypotheses about Mannostatin B’s biological activity?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., conflicting reports on enzymatic inhibition). Use systematic reviews or scoping studies to define measurable variables (e.g., IC₅₀ values, binding affinity) and operationalize concepts like "bioactivity" through assays (e.g., fluorescence-based enzymatic assays). Ensure hypotheses are specific, such as: "this compound inhibits α-mannosidase activity via competitive binding at the catalytic site." Validate feasibility through pilot studies and consult statistical experts for power analysis .

Q. What experimental design principles are critical for in vitro studies of this compound?

  • Methodological Answer :

  • Controls : Include positive (e.g., known inhibitors like swainsonine) and negative controls (e.g., solvent-only treatments).
  • Replication : Perform triplicate measurements to account for technical variability.
  • Blinding : Use double-blind protocols in cell viability assays to minimize observer bias.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method descriptions, including buffer compositions and instrument calibration .

Q. How can researchers ensure data validity in this compound dose-response experiments?

  • Methodological Answer :

  • Dose Range : Use logarithmic dilution series (e.g., 0.1–100 μM) to capture sigmoidal curves.
  • Statistical Tests : Apply nonlinear regression (e.g., Hill equation) for EC₅₀/IC₅₀ calculations.
  • Outlier Handling : Predefine exclusion criteria (e.g., ±3 SD from mean) and justify removals in supplementary materials.
  • Reproducibility : Share raw datasets and analysis scripts via repositories like Zenodo .

Advanced Research Questions

Q. How should contradictory findings about this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., pH differences in assay buffers).
  • Structural Studies : Use X-ray crystallography or cryo-EM to compare binding modes across experimental conditions.
  • Reproducibility Checks : Collaborate with third-party labs to validate key findings under standardized protocols. Avoid data manipulation to confirm hypotheses; report discrepancies transparently .

Q. What integrative approaches are suitable for studying this compound’s systemic effects in multi-omics frameworks?

  • Methodological Answer :

  • Transcriptomics : Pair RNA-seq with pathway analysis tools (e.g., Gene Ontology) to identify dysregulated genes.
  • Metabolomics : Use LC-MS/MS to quantify downstream metabolites in treated vs. control samples.
  • Cross-Validation : Apply machine learning (e.g., random forests) to prioritize high-confidence biomarkers.
  • Ethical Compliance : For in vivo studies, obtain IRB approval and adhere to ARRIVE guidelines for animal reporting .

Q. How can longitudinal studies on this compound’s therapeutic potential address methodological limitations?

  • Methodological Answer :

  • Cohort Design : Stratify subjects by baseline biomarkers (e.g., serum α-mannosidase levels) to reduce heterogeneity.
  • Endpoint Selection : Use composite endpoints (e.g., enzyme activity + histopathology) for clinical relevance.
  • Attrition Mitigation : Preplan interim analyses and adaptive trial designs to adjust sample sizes dynamically.
  • Data Sharing : Publish negative results to counter publication bias .

Methodological Resources

  • Data Analysis : Use R/Bioconductor packages (e.g., drc for dose-response curves) with code reproducibility checks .
  • Ethical Compliance : Follow CONSORT guidelines for clinical trials and NIH standards for data management .
  • Manuscript Preparation : Structure results around hypotheses, avoid duplicating figures in text, and highlight limitations in dedicated sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.